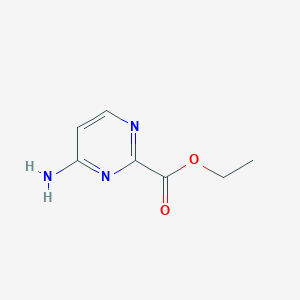

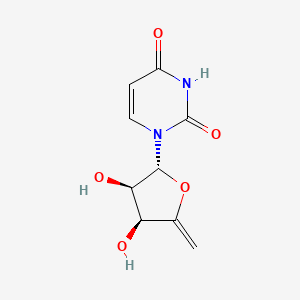

4',5'-Didehydro-5'-deoxyuridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’,5’-Didehydro-5’-deoxyuridine, also known as 1-(5-Deoxy-beta-D-erythro-pent-4-enofuranosyl)uracil, is a purine nucleoside analog. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 4’,5’-Didehydro-5’-deoxyuridine rely on the inhibition of DNA synthesis and the induction of apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5’-Didehydro-5’-deoxyuridine typically involves the coupling of a pyrimidine base with a sugar moiety. The key intermediate in the preparation is enone, which is efficiently prepared from readily available enone through a two-component coupling process . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 4’,5’-Didehydro-5’-deoxyuridine follows similar synthetic routes but on a larger scale. The process employs efficient and practical deprotection, isolation, and purification procedures to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4’,5’-Didehydro-5’-deoxyuridin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel, Nukleophile wie Ammoniak oder Amine.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Uracil-Derivaten führen, während die Reduktion zu Dihydro-Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

4’,5’-Didehydro-5’-deoxyuridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Wird für seine Rolle bei der Hemmung der DNA-Synthese und der Induktion von Apoptose untersucht.

Medizin: Wird auf sein Potenzial als Antitumormittel untersucht, insbesondere bei der Bekämpfung von lymphatischen Malignomen.

Industrie: Wird bei der Herstellung von Pharmazeutika und als Forschungswerkzeug in der Arzneimittelentwicklung eingesetzt

5. Wirkmechanismus

Der Wirkmechanismus von 4’,5’-Didehydro-5’-deoxyuridin beinhaltet seine Einlagerung in die DNA, wo es die DNA-Synthese hemmt und Apoptose induziert. Die Verbindung zielt auf die DNA-Polymerase ab und verhindert die Verlängerung des DNA-Strangs, was zu Zelltod führt. Dieser Mechanismus ist besonders wirksam bei schnell teilenden Krebszellen, was es zu einem potenten Antitumormittel macht .

Ähnliche Verbindungen:

5-Fluorouracil: Ein weiteres Pyrimidinanalogon, das als Antitumormittel verwendet wird.

Cytarabin: Ein Nukleosidanalogon, das zur Behandlung von Leukämie eingesetzt wird.

Gemcitabin: Ein Nukleosidanalogon, das zur Behandlung verschiedener Krebsarten eingesetzt wird.

Vergleich: 4’,5’-Didehydro-5’-deoxyuridin ist in seiner Struktur einzigartig, die eine Dehydro- und Deoxy-Modifikation beinhaltet, wodurch seine Stabilität und Wirksamkeit gesteigert werden. Im Gegensatz zu 5-Fluorouracil, das hauptsächlich auf die Thymidilat-Synthase abzielt, lagert sich 4’,5’-Didehydro-5’-deoxyuridin direkt in die DNA ein, wodurch ein anderer Wirkmechanismus entsteht. Im Vergleich zu Cytarabin und Gemcitabin hat es ein breiteres Wirkungsspektrum gegen lymphatische Malignome .

Wirkmechanismus

The mechanism of action of 4’,5’-Didehydro-5’-deoxyuridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets DNA polymerase, preventing the elongation of the DNA strand and leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent antitumor agent .

Vergleich Mit ähnlichen Verbindungen

5-Fluorouracil: Another pyrimidine analog used as an anticancer agent.

Cytarabine: A nucleoside analog used in the treatment of leukemia.

Gemcitabine: A nucleoside analog used in the treatment of various cancers.

Comparison: 4’,5’-Didehydro-5’-deoxyuridine is unique in its structure, which includes a dehydro and deoxy modification, enhancing its stability and efficacy. Unlike 5-Fluorouracil, which primarily targets thymidylate synthase, 4’,5’-Didehydro-5’-deoxyuridine directly incorporates into DNA, providing a different mechanism of action. Compared to Cytarabine and Gemcitabine, it has a broader spectrum of activity against lymphoid malignancies .

Eigenschaften

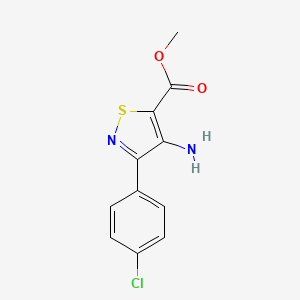

Molekularformel |

C9H10N2O5 |

|---|---|

Molekulargewicht |

226.19 g/mol |

IUPAC-Name |

1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-3,6-8,13-14H,1H2,(H,10,12,15)/t6-,7-,8-/m1/s1 |

InChI-Schlüssel |

WMIBCMZGMYGWHB-BWZBUEFSSA-N |

Isomerische SMILES |

C=C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |

Kanonische SMILES |

C=C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)